![molecular formula C23H21N5O3S B6123613 N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of AQ-RA 741 involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. AQ-RA 741 specifically targets the protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, AQ-RA 741 disrupts the signaling pathways that are essential for cancer cell survival, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have several biochemical and physiological effects. In addition to its potent antitumor activity, AQ-RA 741 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. AQ-RA 741 has also been shown to induce autophagy, which is a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the prevention of cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
AQ-RA 741 has several advantages for lab experiments. It exhibits potent and selective inhibitory activity against CK2, making it a useful tool for studying the role of CK2 in various cellular processes. AQ-RA 741 also has good solubility and stability, which makes it easy to handle and store. However, AQ-RA 741 has some limitations for lab experiments, including its relatively low bioavailability and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of AQ-RA 741. One of the most promising directions is the development of AQ-RA 741-based therapies for the treatment of cancer and neurological disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of AQ-RA 741. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and neuroprotective effects of AQ-RA 741, as well as its potential side effects and toxicity in vivo. Finally, the development of AQ-RA 741 derivatives with improved pharmacokinetic properties and selectivity for CK2 could lead to the development of more effective and safer therapies for cancer and neurological disorders.
Méthodes De Synthèse
AQ-RA 741 is a synthetic compound that can be prepared through a multistep reaction process. The synthesis of AQ-RA 741 involves the condensation of 2-nitrobenzaldehyde with 4-methylphenylhydrazine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 2-(3-aminophenylsulfonamido)quinoxaline to form AQ-RA 741.
Applications De Recherche Scientifique
AQ-RA 741 has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of AQ-RA 741 is in the treatment of cancer. Studies have shown that AQ-RA 741 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. AQ-RA 741 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-7-13-19(14-8-15)32(30,31)28-23-22(26-20-5-3-4-6-21(20)27-23)25-18-11-9-17(10-12-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQUMADCPEGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(4-Methylbenzenesulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

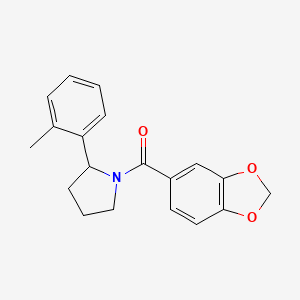
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)
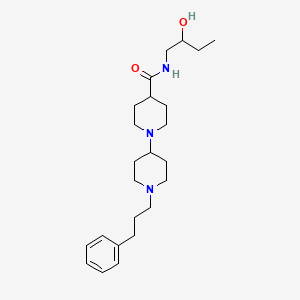
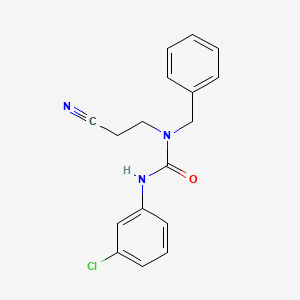
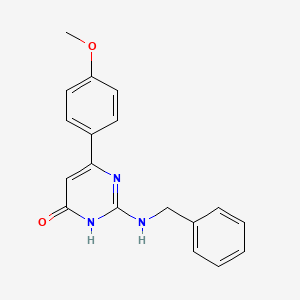
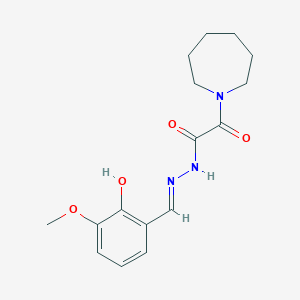
![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
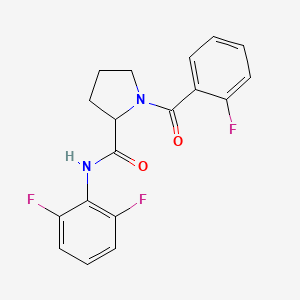
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)